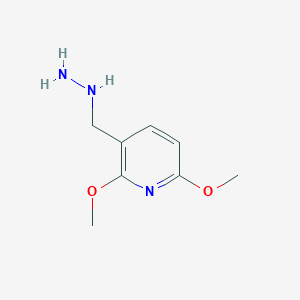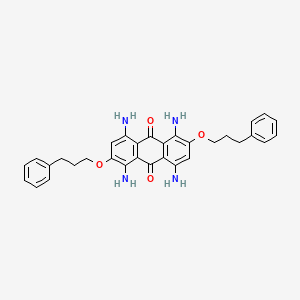
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups and phenylpropoxy substituents attached to an anthracene-9,10-dione core. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene-9,10-dione, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Alkylation: The amino groups are further reacted with 3-phenylpropyl halides in the presence of a base to form the phenylpropoxy substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base are employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions.
科学研究应用
1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione involves its interaction with molecular targets through its amino and phenylpropoxy groups. These interactions can lead to the modulation of various biological pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the phenylpropoxy substituents, resulting in different chemical and biological properties.
2,6-Diaminoanthracene-9,10-dione: Contains fewer amino groups and no phenylpropoxy substituents, leading to reduced reactivity and different applications.
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methylphenoxy groups instead of phenylpropoxy groups, affecting its chemical behavior and applications.
属性
CAS 编号 |
88605-72-5 |
|---|---|
分子式 |
C32H32N4O4 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,6-bis(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c33-21-17-23(39-15-7-13-19-9-3-1-4-10-19)29(35)27-25(21)32(38)28-26(31(27)37)22(34)18-24(30(28)36)40-16-8-14-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16,33-36H2 |
InChI 键 |
QAFRGTJCJRIGSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OCCCC5=CC=CC=C5)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)


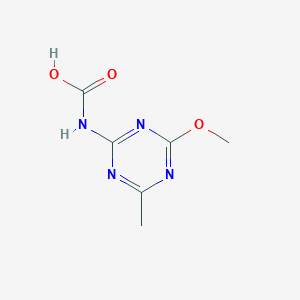

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
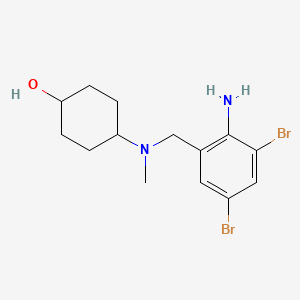
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
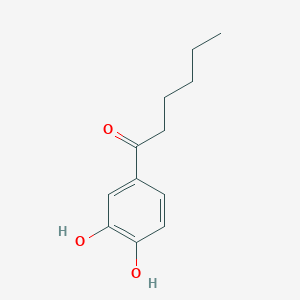
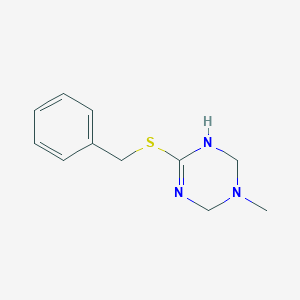
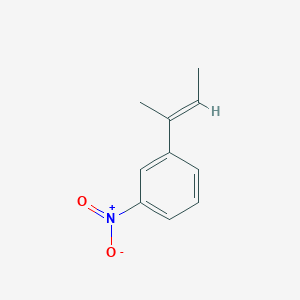
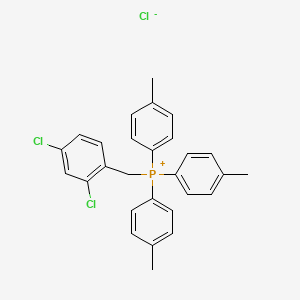
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
